molecular formula C23H16ClFN2O5S B11283349 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B11283349
M. Wt: 486.9 g/mol
InChI Key: UPXXGGMXIPLGPM-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a fluorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the quinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfonyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and fluorobenzyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-5-((4-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole
  • 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and fluorobenzyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C23H16ClFN2O5S

Molecular Weight

486.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C23H16ClFN2O5S/c24-15-4-8-17(9-5-15)33(31,32)21-20(28)18-10-3-14(11-19(18)27-23(21)30)22(29)26-12-13-1-6-16(25)7-2-13/h1-11H,12H2,(H,26,29)(H2,27,28,30)

InChI Key

UPXXGGMXIPLGPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O)F

Origin of Product

United States

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